2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile
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Overview
Description
2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile is a complex organic compound that features a piperidine ring, a pyridine ring, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common route involves the alkylation of 2-methylpyridine with a suitable piperidine derivative, followed by the introduction of the nitrile group through a cyanation reaction. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Medicine: The compound has potential therapeutic applications, including as a precursor for drug development.
Industry: It can be used in the production of advanced materials, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The compound’s structure allows it to bind to these targets with high affinity, modulating their activity and resulting in the desired therapeutic or biochemical outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile
- 2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-2-carbonitrile
- 2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carboxamide
Uniqueness
The unique combination of the piperidine and pyridine rings, along with the nitrile group, gives 2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-14-10-17(6-8-20-14)23-13-15-4-3-9-22(12-15)18-16(11-19)5-2-7-21-18/h2,5-8,10,15H,3-4,9,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDOKTVICXGNSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C3=C(C=CC=N3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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